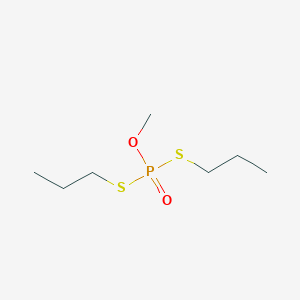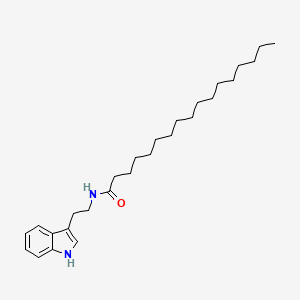
Distannoxane, hexapentyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of distannoxane, hexapentyl- typically involves the reaction of pentylstannane with an oxidizing agent. One common method is the reaction of tripentylstannane with oxygen or hydrogen peroxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of distannoxane, hexapentyl- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Distannoxane, hexapentyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The pentyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of organometallic reagents such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Higher oxidation state tin compounds.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted distannoxane derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Distannoxane, hexapentyl- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including transesterification and acylation reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug delivery systems and other biomedical applications.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with cellular components.
Mecanismo De Acción
The mechanism of action of distannoxane, hexapentyl- involves its ability to coordinate with various substrates through its tin-oxygen-tin linkages. This coordination facilitates the transfer of electrons and promotes various chemical transformations. The molecular targets and pathways involved include:
Coordination with carbonyl compounds: Facilitating acylation and transesterification reactions.
Interaction with biological molecules: Potentially disrupting cellular processes and leading to therapeutic effects.
Comparación Con Compuestos Similares
Distannoxane, hexapentyl- can be compared with other similar compounds such as:
Distannoxane, hexabutyl-: Similar structure but with butyl groups instead of pentyl groups.
Tetraorganodistannoxanes containing silicon: These compounds have silicon atoms in their structure, which can influence their catalytic activity and stability.
The uniqueness of distannoxane, hexapentyl- lies in its specific alkyl groups and the resulting chemical properties, making it suitable for a wide range of applications.
Propiedades
Número CAS |
25637-27-8 |
|---|---|
Fórmula molecular |
C30H66OSn2 |
Peso molecular |
680.3 g/mol |
Nombre IUPAC |
tripentyl(tripentylstannyloxy)stannane |
InChI |
InChI=1S/6C5H11.O.2Sn/c6*1-3-5-4-2;;;/h6*1,3-5H2,2H3;;; |
Clave InChI |
MNFUDUQONWPBMD-UHFFFAOYSA-N |
SMILES canónico |
CCCCC[Sn](CCCCC)(CCCCC)O[Sn](CCCCC)(CCCCC)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B13831930.png)



![(1Z)-2-(4-nitrophenyl)-N'-[(phenylcarbonyl)oxy]ethanimidamide](/img/structure/B13831958.png)


![4-[(5S,7S,8S,10S,13R,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-17-YL]pentanoic acid](/img/structure/B13831979.png)



